2-((2-Chloroethoxy)carbonyl)benzoic acid 2-((2-Chloroethoxy)carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19722216
InChI: InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13)
SMILES:
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol

2-((2-Chloroethoxy)carbonyl)benzoic acid

CAS No.:

Cat. No.: VC19722216

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Chloroethoxy)carbonyl)benzoic acid -

Specification

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
IUPAC Name 2-(2-chloroethoxycarbonyl)benzoic acid
Standard InChI InChI=1S/C10H9ClO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4H,5-6H2,(H,12,13)
Standard InChI Key YTFGPKHKZPYPFL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-((2-Chloroethoxy)carbonyl)benzoic acid consists of a benzoic acid backbone (C6H5COOH\text{C}_{6}\text{H}_{5}\text{COOH}) modified at the ortho position by a 2-chloroethoxycarbonyl group (ClCH2CH2OCO\text{ClCH}_2\text{CH}_2\text{OCO}-). The chlorine atom at the terminal ethyl group introduces electrophilic reactivity, while the ester and carboxylic acid functionalities enable participation in hydrolysis and nucleophilic substitution reactions .

Physicochemical Profile

Key physicochemical parameters derived from experimental studies are summarized in Table 1.

Table 1: Physicochemical Properties of 2-((2-Chloroethoxy)carbonyl)benzoic Acid

PropertyValue
Molecular FormulaC10H9ClO4\text{C}_{10}\text{H}_{9}\text{ClO}_{4}
Molecular Weight (g/mol)228.629
Exact Mass228.019
PSA (Ų)63.60
LogP1.78

The compound’s moderate LogP value (1.78) suggests balanced lipophilicity, indicating potential permeability across biological membranes, though this remains untested . The polar surface area (PSA) of 63.60 Ų reflects significant hydrogen-bonding capacity, likely influencing its solubility in polar solvents.

Synthesis and Characterization

Modern Analytical Techniques

Contemporary characterization relies on spectroscopic methods:

  • Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm1^{-1} confirm the presence of ester (C=O\text{C=O}) and carboxylic acid (-COOH\text{-COOH}) groups.

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra reveal distinct signals for the aromatic protons (δ 7.5–8.1 ppm), chloroethyl chain (δ 3.7–4.3 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Chemical Reactivity and Functional Transformations

Ester Hydrolysis

The ester moiety undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-chloroethanol and phthalic acid derivatives. For instance, treatment with sodium hydroxide (NaOH\text{NaOH}) produces disodium phthalate and 2-chloroethanol, a reaction critical for depolymerization studies .

Nucleophilic Substitution

The chloroethyl group participates in SN2\text{S}_\text{N}2 reactions with nucleophiles such as amines or thiols. For example, reaction with sodium azide (NaN3\text{NaN}_3) replaces chlorine with an azide group, forming 2-azidoethoxycarbonyl benzoic acid—a potential intermediate in click chemistry .

Decarboxylation

Under pyrolytic conditions (>200°C), the carboxylic acid group decarboxylates, generating carbon dioxide (CO2\text{CO}_2) and a residual aryl ethyl chloroester. This property may limit high-temperature applications but could be exploited in controlled-release formulations .

Comparative Analysis with Related Compounds

2-Chlorobenzoic Acid

Unlike 2-((2-chloroethoxy)carbonyl)benzoic acid, 2-chlorobenzoic acid lacks the ester functionality, reducing its reactivity toward nucleophiles. This difference underscores the former’s utility in synthetic chemistry, where the ester group acts as a leaving group or conjugation site .

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